Cas no 450341-18-1 (N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-4-(piperidine-1-sulfonyl)benzamide)

N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-4-(piperidine-1-sulfonyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-4-(piperidine-1-sulfonyl)benzamide
- Oprea1_038292
- N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide
- SR-01000569655
- 450341-18-1
- SR-01000569655-1
- N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- AKOS024582123
- N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide
- F0541-1331
- EU-0028642
-
- インチ: 1S/C23H23ClN4O3S2/c24-17-5-4-6-18(13-17)28-22(20-14-32-15-21(20)26-28)25-23(29)16-7-9-19(10-8-16)33(30,31)27-11-2-1-3-12-27/h4-10,13H,1-3,11-12,14-15H2,(H,25,29)
- InChIKey: MYWROKNAVMDJQC-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)N1C(=C2CSCC2=N1)NC(C1C=CC(=CC=1)S(N1CCCCC1)(=O)=O)=O
計算された属性
- せいみつぶんしりょう: 502.0900106g/mol
- どういたいしつりょう: 502.0900106g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 5
- 複雑さ: 796
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-4-(piperidine-1-sulfonyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0541-1331-5μmol |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide |
450341-18-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0541-1331-20mg |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide |
450341-18-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0541-1331-30mg |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide |
450341-18-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0541-1331-2μmol |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide |
450341-18-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0541-1331-10mg |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide |
450341-18-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0541-1331-4mg |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide |
450341-18-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0541-1331-25mg |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide |
450341-18-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0541-1331-2mg |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide |
450341-18-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0541-1331-5mg |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide |
450341-18-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0541-1331-15mg |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide |
450341-18-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-4-(piperidine-1-sulfonyl)benzamide 関連文献
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-4-(piperidine-1-sulfonyl)benzamideに関する追加情報
N-2-(3-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-4-(piperidine-1-sulfonyl)benzamide: A Comprehensive Overview
N-2-(3-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-4-(piperidine-1-sulfonyl)benzamide (CAS No. 450341-18-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thienopyrazoles and is characterized by its unique structural features, which include a thienopyrazole core and a piperidine sulfonyl group. These structural elements contribute to its potential biological activities and therapeutic applications.
The thienopyrazole scaffold is a privileged structure in medicinal chemistry due to its ability to modulate various biological targets. Thienopyrazoles have been extensively studied for their anti-inflammatory, antiviral, and anticancer properties. The presence of the piperidine sulfonyl group in the structure of N-2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-4-(piperidine-1-sulfonyl)benzamide further enhances its pharmacological profile by improving its solubility and metabolic stability.
Recent research has highlighted the potential of N-2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-4-(piperidine-1-sulfonyl)benzamide as a potent inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound exhibits significant activity against kinases, which are key regulators of cellular processes such as proliferation and apoptosis. Kinase inhibitors have become an important class of drugs in the treatment of cancer and other diseases characterized by abnormal cell growth.
In addition to its kinase inhibitory properties, N-2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-4-(piperidine-1-sulfonyl)benzamide has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as arthritis and asthma are driven by the excessive production of pro-inflammatory cytokines and mediators. The ability of this compound to modulate these pathways makes it a promising candidate for the development of new anti-inflammatory therapies.
The pharmacokinetic properties of N-2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-4-(piperidine-1-sulfonyl)benzamide have been extensively studied to optimize its therapeutic potential. Preclinical studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability and low toxicity profile make it suitable for further development as a drug candidate.
Clinical trials are currently underway to evaluate the safety and efficacy of N-2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-4-(piperidine-1-sulfonyl)benzamide in various disease settings. Early results from phase I trials have shown promising outcomes in terms of safety and tolerability. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
The structural diversity within the thienopyrazole class allows for the design and synthesis of analogs with improved pharmacological properties. Researchers are actively exploring modifications to the core structure and functional groups to enhance the potency and selectivity of N-2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-4-(piperidine-1-sulfonyl)benzamide. These efforts aim to address challenges such as drug resistance and off-target effects.
In conclusion, N-2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-4-(piperidine-1-sulfonyl)benzamide (CAS No. 450341-18-1) represents a promising lead compound in the development of novel therapeutic agents. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for addressing unmet medical needs in various disease areas.
450341-18-1 (N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-4-(piperidine-1-sulfonyl)benzamide) 関連製品
- 536974-83-1(Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester)
- 7149-51-1(N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine)
- 1502184-75-9(2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid)
- 1805499-29-9(3-(Difluoromethyl)-4-fluoro-2-hydroxy-6-methoxypyridine)
- 2172149-48-1(4-(3,5-difluorophenyl)oxolan-2-one)
- 2229300-71-2(Methyl 3-(3-fluorophenyl)-2-hydroxy-3-methylbutanoate)
- 1366818-32-7(4-(2,6-dimethoxyphenyl)pyrrolidin-2-one)
- 81761-36-6(N-(5-fluoro-2-methylphenyl)-3-oxobutanamide)
- 1249097-16-2(2-(2-Amino-4-chlorophenyl)sulfanylpropanoic acid)
- 1644088-97-0(Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride)




